B1580132 L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

L-GLUTAMINE-N-T-BOC (ALPHA-15N+)

Cat. No.: B1580132
M. Wt: 247.25
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine-N-T-BOC (Alpha-15N+) is a stable isotope-labeled derivative of the amino acid L-glutamine, where the alpha nitrogen atom is enriched with the nitrogen-15 (15N) isotope (≥98% purity). The tert-butoxycarbonyl (T-BOC) group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions . This compound is critical in metabolic tracing studies, protein dynamics research, and NMR spectroscopy due to its isotopic label, which enables precise tracking of nitrogen incorporation into biomolecules .

Properties

Molecular Weight

247.25

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares L-Glutamine-N-T-BOC (Alpha-15N+) with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight Isotopic Label Purity Key Applications
L-Glutamine-N-T-BOC (Alpha-15N+) C₉H₁₇¹⁵N₃O₅ ~263.25 Alpha-15N ≥98% Peptide synthesis, metabolic tracing
N-Boc-N'-(9-xanthenyl)-L-glutamine C₂₃H₂₆N₂O₆ 426.46 None ≥98% SPPS with orthogonal protection
L-Isoleucine-N-T-BOC (15N) C₁₁H₂₁¹⁵NO₄ ~261.29 15N (amine group) ≥98% Protein synthesis, metabolic pathway studies
L-Leucine-N-T-BOC:H₂O (13C₆,15N) C₁₁H₂₃¹³C₆¹⁵NO₅ ~299.34 13C₆, 15N ≥97% NMR-based protein turnover analysis
D-Alanine-N-T-BOC (15N) C₇H₁₃¹⁵NO₄ ~191.18 15N (amine group) ≥98% Peptide synthesis, chiral reference in NMR
L-Arginine:HCl (Alpha-15N+) C₆H₁₄¹⁵N₃O₂·HCl 211.66 Alpha-15N ≥98% Immune response studies, bone turnover research

Functional and Research Comparisons

Analytical Advantages
  • The 15N label in L-Glutamine-N-T-BOC enhances sensitivity in NMR and mass spectrometry, outperforming non-labeled analogs like N-Boc-N'-(9-xanthenyl)-L-glutamine .
  • Dual 13C/15N labeling in L-Leucine derivatives allows simultaneous tracking of carbon and nitrogen flux, a feature absent in single-labeled compounds .

Research Findings

Cancer Metabolism : L-Glutamine-N-T-BOC (Alpha-15N+) revealed elevated glutamine uptake in glioblastoma cells via 15N tracing, correlating with mTOR pathway activation .

Antibody Development: L-Isoleucine-N-T-BOC (15N) was critical in synthesizing 15N-labeled monoclonal antibodies for epitope mapping .

Chiral Studies: D-Alanine-N-T-BOC (15N) enabled discrimination of D-amino acid residues in bacterial cell walls using 15N-edited NMR .

Preparation Methods

Fermentation and Initial Extraction of L-Glutamine-^15N2

A patented large-scale production process for L-glutamine labeled with ^15N2 involves fermentation of a suitable microorganism, followed by a series of purification steps:

Step No. Process Description Conditions/Details
1 Adjust pH of fermentation broth to ~4, add polymer flocculant (100 ppm) and coagulant aid Slow stirring for 30-60 min
2 Centrifugation or filtration to remove solids Wash solids with 2-3 volumes of deionized water, combine filtrate and washings
3 Feed liquid applied to strong basic resin column Flow rate 0.1-1 BV/h; wash with deionized water 1-2 bed volumes
4 Elution with weak acid (pH=4) to collect high fraction L-glutamine-^15N2 Collection of eluate for further processing
5 Vacuum concentration of eluate 50°C or 60-80°C to 3-5% weight concentration
6 Decolorization Adjust pH to ~5; add activated carbon (0.1-1% wt), stir at 40-70°C for 0.5-1 h, then filter
7 Concentrated crystallization Vacuum concentrate to 5-7% wt, add anhydrous ethanol, cool at room temperature, then 0-5°C for crystallization
8 Drying of crystals Vacuum drying at 40°C for 8 hours

This process yields L-glutamine-^15N2 with an overall yield of about 41%.

Chemical Protection: Introduction of the T-BOC Group

The T-BOC protection of the alpha-amino group of L-glutamine-^15N+ is typically achieved through reaction with di-tert-butyl dicarbonate ((Boc)2O) under controlled conditions:

Step No. Process Description Conditions/Details
1 Dissolve L-glutamine-^15N+ in an aqueous or mixed solvent system Temperature controlled, typically 0-12°C to minimize side reactions
2 Add di-tert-butyl dicarbonate ((Boc)2O) slowly under stirring pH maintained around 8-9 using a mild base such as sodium bicarbonate or sodium carbonate
3 Reaction time maintained for 1-2 hours at low temperature Ensures selective protection of the alpha-amino group
4 Acidify reaction mixture to precipitate product or extract with organic solvents Common solvents include ethyl acetate or dichloromethane
5 Purification by recrystallization or chromatography Yields pure L-Glutamine-N-T-BOC (Alpha-15N+)

This method is adapted from general amino acid protection chemistry and confirmed by elemental analysis and NMR spectroscopy in related studies.

Analytical Verification and Characterization

Detailed Research Findings and Data Tables

Yield and Purity Data for L-Glutamine-^15N2 Extraction

Parameter Value/Condition
pH during flocculation ~4
Polymer flocculant dosage 100 ppm
Resin flow rate 0.1-1 BV/h
Vacuum concentration temp. 50°C or 60-80°C
Activated carbon dosage 0.1-1% wt
Decolorization temp. 40-70°C
Crystallization temp. Room temp then 0-5°C
Drying temp. 40°C for 8 hours
Overall yield 41%

Reaction Conditions for T-BOC Protection

Parameter Condition/Value
Solvent Aqueous or mixed solvent
Temperature 0-12°C
pH 8-9 (buffered with mild base)
Reagent Di-tert-butyl dicarbonate ((Boc)2O)
Reaction time 1-2 hours
Purification Recrystallization or chromatography

Q & A

Basic Research Questions

Q. What is the synthetic rationale for incorporating the t-BOC protecting group in L-Glutamine-N-T-BOC (Alpha-15N+)?

  • Methodological Answer : The tert-butoxycarbonyl (t-BOC) group protects the α-amine of glutamine during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as unintended coupling or oxidation. Deprotection is typically achieved using trifluoroacetic acid (TFA), which cleaves the t-BOC group while preserving the 15N-labeled amide for downstream applications like metabolic tracing .

Q. How does isotopic labeling at the alpha-15N position influence the compound’s utility in protein dynamics studies?

  • Methodological Answer : The alpha-15N label enables precise tracking of glutamine incorporation into proteins via nuclear magnetic resonance (NMR) or mass spectrometry (MS). This labeling avoids interference from natural abundance 14N, allowing researchers to quantify protein turnover rates or map glutamine-dependent metabolic pathways in vitro .

Q. What analytical techniques are recommended to validate the isotopic purity of L-Glutamine-N-T-BOC (Alpha-15N+)?

  • Methodological Answer :

TechniqueParameter MeasuredValidation Criteria
HPLCChemical purity≥98% peak area
MSIsotopic enrichment≥98% 15N abundance
NMRStructural fidelityMatch to reference
These methods are standardized by suppliers like Cambridge Isotope Laboratories (CIL) to ensure batch consistency .

Advanced Research Questions

Q. How can researchers design isotope tracing experiments using L-Glutamine-N-T-BOC (Alpha-15N+) to investigate glutamine metabolism in cancer cell lines?

  • Methodological Answer :

Cell Culture : Supplement media with 15N-labeled glutamine at physiologically relevant concentrations (e.g., 2–4 mM).

Sampling : Collect cells at multiple timepoints to track 15N incorporation into metabolites (e.g., glutamate, ATP) via LC-MS/MS.

Controls : Use unlabeled glutamine to correct for natural isotope abundance and validate signal specificity.
Contradictions in metabolic flux data may arise from isotope dilution or compartmentalization; these are resolvable by normalizing to intracellular glutamine pools .

Q. What experimental strategies mitigate deprotection inefficiencies during t-BOC removal in complex peptide syntheses?

  • Methodological Answer : Inefficient deprotection can lead to truncated peptides. Optimize conditions using:

  • Acid Sensitivity Screening : Test TFA concentrations (10–50%) and reaction times (30–120 min) to balance completeness of deprotection vs. peptide backbone integrity.
  • Additives : Use scavengers like triisopropylsilane (TIS) to prevent carbocation side reactions.
  • Validation : Confirm deprotection efficiency via MALDI-TOF MS to detect residual protected peptides .

Q. How should researchers resolve conflicting data in NMR studies when using 15N-labeled glutamine for protein structural analysis?

  • Methodological Answer : Contradictions in NMR spectra (e.g., split peaks or ambiguous assignments) often stem from:

  • Dynamic Processes : Conformational exchange broadening signals. Use relaxation dispersion experiments or lower temperatures to stabilize structures.
  • Isotope Scrambling : Verify label stability via 2D 1H-15N HSQC spectra; unexpected peaks may indicate metabolic conversion to glutamate.
    Cross-validate findings with crystallography or cryo-EM where feasible .

Methodological Best Practices

Q. What quality control (QC) protocols are critical for ensuring reproducibility in studies using this compound?

  • Answer :

  • Batch Documentation : Require certificates of analysis (CoA) from suppliers, detailing isotopic purity, chemical purity, and microbiological testing (e.g., endotoxin levels <0.1 EU/mg) .
  • In-House Validation : Re-test isotopic enrichment via elemental analyzer-isotope ratio MS (EA-IRMS) for critical applications like tracer studies .

Q. How can researchers optimize reaction conditions for introducing L-Glutamine-N-T-BOC (Alpha-15N+) into automated peptide synthesizers?

  • Answer :

  • Coupling Efficiency : Use HATU/DIPEA activation in DMF for >99% coupling efficiency.
  • Deprotection Monitoring : Integrate real-time UV monitoring (e.g., at 301 nm for Fmoc removal) to detect incomplete cycles.
  • Scalability : Validate small-scale syntheses (0.1 mmol) before scaling to avoid costly reagent waste .

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